molecular formula C12H12N2O3 B12353904 4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-

Katalognummer: B12353904
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: PILNKYVUOHTBTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, is a compound with a unique structure that includes a quinoline ring fused to a propanoic acid moiety. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid and amino groups. One common method involves the use of quinoline-4-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the amino and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-, is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,8-9H,5,13H2,(H,16,17)

InChI-Schlüssel

PILNKYVUOHTBTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.